![molecular formula C9H13NO B14224359 Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate CAS No. 768345-20-6](/img/structure/B14224359.png)
Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate is a chemical compound with a unique bicyclic structure. It is derived from the norbornene framework, which is known for its rigidity and strain. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate typically involves the reaction of norbornene derivatives with appropriate reagents. One common method is the reaction of norbornene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate involves its reactivity with various molecular targets. The imidate group can participate in nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure provides rigidity and strain, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
- Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Comparison: Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate is unique due to the presence of the imidate group, which imparts distinct reactivity compared to its ester or aldehyde counterparts. The imidate group can undergo specific reactions that are not possible with esters or aldehydes, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
768345-20-6 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate |
InChI |
InChI=1S/C9H13NO/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8,10H,4-5H2,1H3 |
InChI Key |
VQTHNHCNZMBKNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


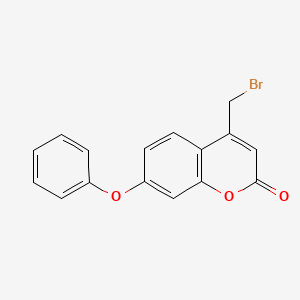
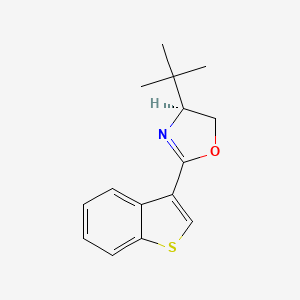
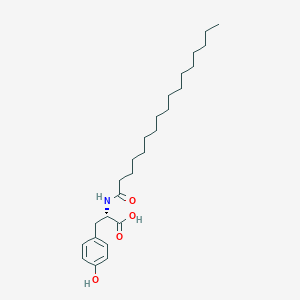
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)
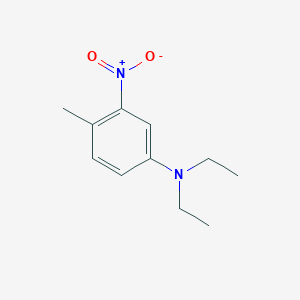
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)

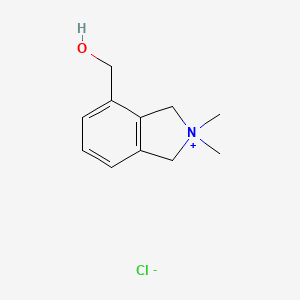


![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
